

Technical Guide: The Structure and Synthesis of N-Benzylloxycarbonylglycinamide (Z-Gly-NH2)

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Compound of Interest

Compound Name: Z-Gly-NH2

Cat. No.: B554456

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This document provides a comprehensive technical overview of N-Benzylloxycarbonylglycinamide (**Z-Gly-NH2**), a fundamental building block in peptide chemistry. It details the molecule's structural components, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Molecular Structure and Properties

N-Benzylloxycarbonylglycinamide, commonly abbreviated as **Z-Gly-NH2** or **Cbz-Gly-NH2**, is a derivative of the amino acid glycine. Its structure is characterized by three key components:

- Glycine Backbone: The simplest amino acid structure, providing the core framework.
- Z-group (Benzylloxycarbonyl): An amine-protecting group attached to the nitrogen atom of glycine. This group is crucial in peptide synthesis as it prevents the amine from participating in unwanted side reactions during peptide bond formation. It is stable under various conditions but can be selectively removed, typically by catalytic hydrogenation.
- C-terminal Amide (-NH2): The carboxylic acid group of glycine is converted into a primary amide. This modification is significant in the synthesis of peptide amides, which are common in many biologically active peptides and pharmaceuticals.

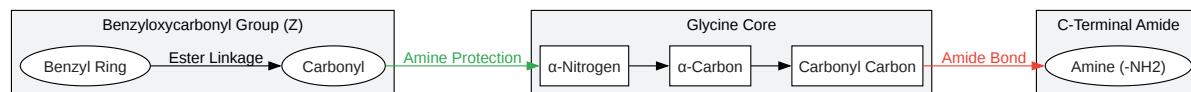
Physicochemical Data

The key quantitative properties of **Z-Gly-NH₂** are summarized in the table below for quick reference.

Property	Value	Synonyms
CAS Number	949-90-6 [1] [2] [3]	Z-glycine amide, N-Cbz-glycinamide, Carbobenzoxyglycinamide, N-carbobenzyloxy-glycinamide, Benzyloxycarbonylglycinamide [2] [4]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃ [2] [3] [5]	
Molecular Weight	208.21 g/mol [5]	
Appearance	Almost white powder [1]	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]	

Structural Representation

The logical relationship between the functional groups in **Z-Gly-NH₂** can be visualized as follows. The benzyloxycarbonyl group protects the amine terminus, while the amide group caps the carboxyl terminus of the glycine core.



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Logical structure of **Z-Gly-NH₂**.

Synthesis and Experimental Protocols

Z-Gly-NH₂ is typically synthesized from its carboxylic acid precursor, N-Benzylloxycarbonylglycine (Z-Gly-OH), through an amidation reaction. This process involves the activation of the carboxyl group, making it susceptible to nucleophilic attack by an amine. A common and effective method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an ammonia source.

Detailed Experimental Protocol: Amidation of Z-Gly-OH using EDC

This protocol outlines a standard procedure for the synthesis of **Z-Gly-NH₂**.

Materials:

- N-Benzylloxycarbonylglycine (Z-Gly-OH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Ammonium chloride (NH₄Cl)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexanes

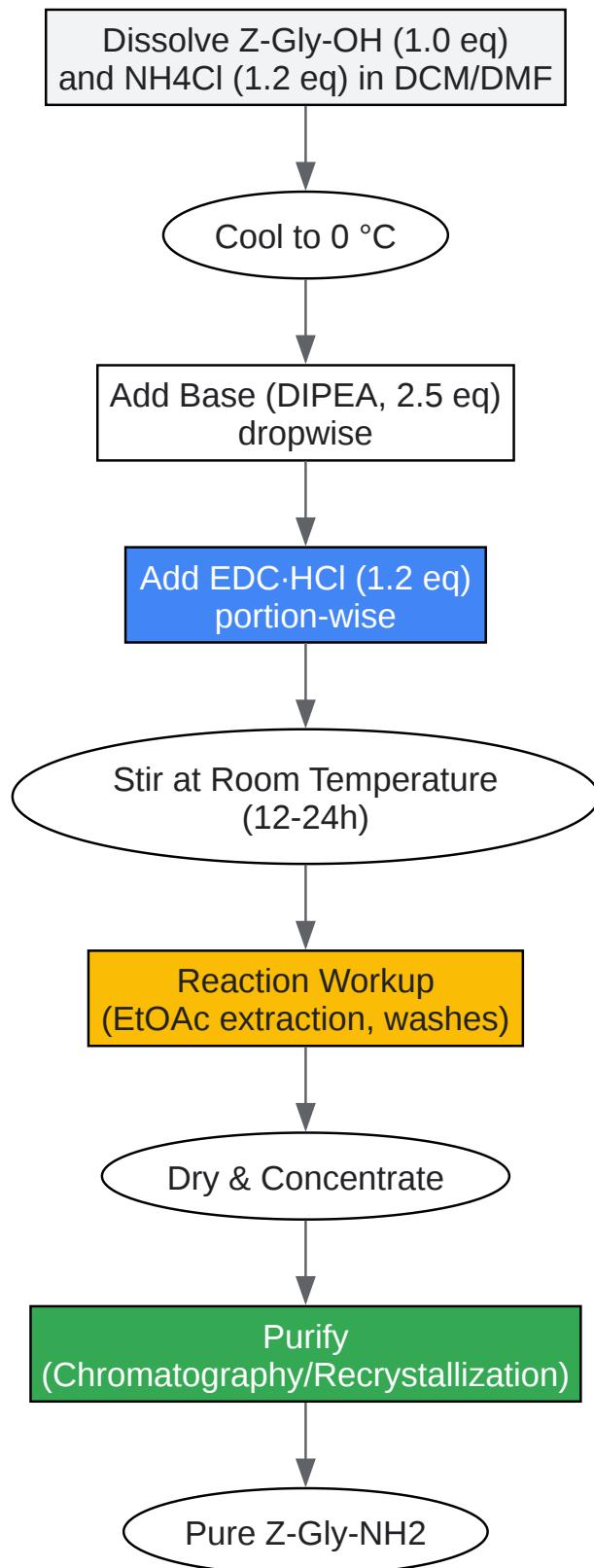
Procedure:

- Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Benzylloxycarbonylglycine (1.0 eq) in anhydrous DCM or DMF.

- Amine Source: Add ammonium chloride (1.2 eq) to the solution.
- Base Addition: Cool the mixture in an ice bath (0 °C). Add DIPEA or TEA (2.5 eq) dropwise while stirring. The base neutralizes the ammonium chloride to generate free ammonia in situ and also neutralizes the HCl byproduct from EDC.
- Carbodiimide Activation: Add EDC·HCl (1.2 eq) portion-wise to the cold, stirring mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted starting material, water-soluble byproducts, and excess reagents.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
 - Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure **Z-Gly-NH₂** as a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Z-Gly-NH₂** from Z-Gly-OH.



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Workflow for the synthesis of **Z-Gly-NH₂**.

Applications in Research and Development

Z-Gly-NH₂ is primarily used as a versatile building block in solution-phase and solid-phase peptide synthesis.^[1] Its protected amine and amidated C-terminus make it an ideal starting point for the synthesis of more complex peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. The presence of the Z-group allows for controlled, stepwise elongation of the peptide chain, a fundamental requirement in the development of peptide-based therapeutics and research tools.

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